![molecular formula C16H19NO2 B11860904 N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide CAS No. 52001-30-6](/img/structure/B11860904.png)
N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Metil-2-(1-metil-1,3,4,9-tetrahidroindeno[2,1-c]piran-1-il)acetamida es un compuesto orgánico complejo con una estructura única que combina elementos de los anillos de indeno y pirano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-Metil-2-(1-metil-1,3,4,9-tetrahidroindeno[2,1-c]piran-1-il)acetamida típicamente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común involucra la ciclización de un derivado de indeno apropiado con un precursor de anillo de pirano en condiciones ácidas o básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de los métodos de síntesis de laboratorio, con un enfoque en maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-Metil-2-(1-metil-1,3,4,9-tetrahidroindeno[2,1-c]piran-1-il)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción usando agentes como hidruro de litio y aluminio o borohidruro de sodio pueden convertir las cetonas o aldehídos dentro de la molécula en alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo acetamida, donde nucleófilos como las aminas o los tioles reemplazan la porción de acetamida.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Hidruro de litio y aluminio (LiAlH₄), borohidruro de sodio (NaBH₄)
Sustitución: Aminas, tioles
Productos Mayores Formados
Oxidación: Cetonas, ácidos carboxílicos
Reducción: Alcoholes
Sustitución: Amidas, tioamidas
Aplicaciones Científicas De Investigación
N-Metil-2-(1-metil-1,3,4,9-tetrahidroindeno[2,1-c]piran-1-il)acetamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico debido a su estructura única y actividad biológica.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-Metil-2-(1-metil-1,3,4,9-tetrahidroindeno[2,1-c]piran-1-il)acetamida involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a diversos efectos biológicos. Los objetivos y vías moleculares exactos pueden variar dependiendo de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
N-Metil-2-pirrolidona: Un compuesto estructuralmente relacionado con propiedades de solvente similares y aplicaciones en la industria química.
1-Metil-2-pirrolidinona: Otro compuesto relacionado que se usa como solvente y en la síntesis de productos farmacéuticos.
Singularidad
N-Metil-2-(1-metil-1,3,4,9-tetrahidroindeno[2,1-c]piran-1-il)acetamida es única debido a su combinación de anillos de indeno y pirano, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad estructural lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Número CAS |
52001-30-6 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
N-methyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)acetamide |
InChI |
InChI=1S/C16H19NO2/c1-16(10-15(18)17-2)14-9-11-5-3-4-6-12(11)13(14)7-8-19-16/h3-6H,7-10H2,1-2H3,(H,17,18) |
Clave InChI |
UPPZPZKACUUMHR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(CCO1)C3=CC=CC=C3C2)CC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11860821.png)


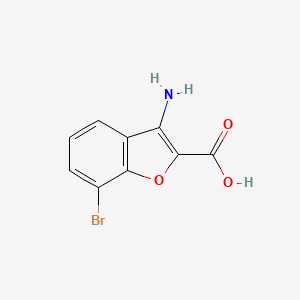
![7'-Bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-amine](/img/structure/B11860858.png)
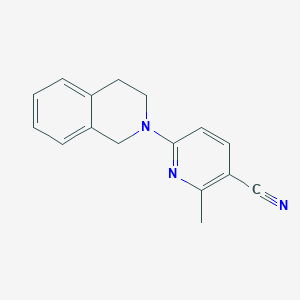
![({8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-5-yl}methyl)dimethylamine](/img/structure/B11860870.png)
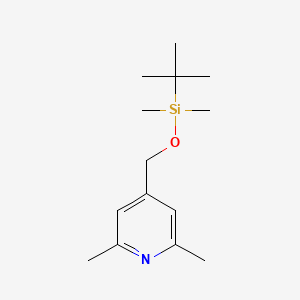
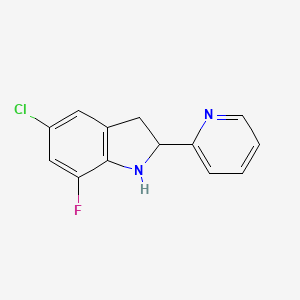
![N-(3-Amino-1H-pyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B11860882.png)
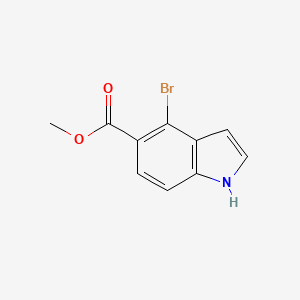
![Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-](/img/structure/B11860893.png)


